Sulfo DBCO-PEG3-NHS ester
Description
Evolution and Significance of Bioorthogonal Chemical Transformations
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. numberanalytics.comnih.govfrontiersin.org The concept, which took root in the early 2000s, has revolutionized the study of biomolecules in their natural settings. numberanalytics.com These reactions are characterized by their high selectivity and biocompatibility, allowing for the precise chemical modification of specific molecules in the complex milieu of a cell or organism. numberanalytics.comnih.gov
The evolution of bioorthogonal chemistry has been marked by the development of increasingly rapid and efficient reactions. Early examples, such as the Staudinger ligation, paved the way for more advanced transformations like strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions. numberanalytics.comnih.gov This continuous innovation has expanded the toolkit available to researchers, enabling the investigation of biological processes with unprecedented detail and minimal perturbation. researchgate.net The ability to attach probes, drugs, or other functional moieties to biomolecules in vivo has profound implications for diagnostics, therapeutics, and fundamental biological research. frontiersin.org
Strategic Importance of Click Chemistry in Chemical Biology Research
Coined by K. Barry Sharpless, the term "click chemistry" describes a set of reactions that are high-yielding, wide in scope, and simple to perform, generating minimal and inoffensive byproducts. wikipedia.orgscripps.edu A key feature of many click reactions is their bioorthogonality, making them exceptionally well-suited for applications in chemical biology. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, lauded for its efficiency and reliability. scripps.edu
The strategic importance of click chemistry lies in its modularity and efficiency, which greatly accelerates the discovery and synthesis of new molecular entities. scripps.edupcbiochemres.com This approach has found widespread use in bioconjugation, where it is employed to link biomolecules with reporter molecules, drugs, or other probes. nih.govpcbiochemres.com Its applications span numerous areas of biomedical research, including drug discovery, proteomics, and nucleic acid research, underscoring its transformative impact on the field. nih.gov The 2022 Nobel Prize in Chemistry, awarded for the development of click chemistry and bioorthogonal chemistry, highlights the profound significance of these concepts. wikipedia.org
Overview of Sulfo DBCO-PEG3-NHS Ester within the Landscape of Multifunctional Linkers
This compound is a heterobifunctional linker that embodies the principles of both bioorthogonal and click chemistry. axispharm.combroadpharm.com It is designed for the precise and efficient conjugation of molecules. This linker contains three key components:
A Sulfo-DBCO (Dibenzocyclooctyne) group: This is a highly reactive cyclooctyne (B158145) that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. axispharm.commedchemexpress.com The "sulfo" modification enhances the water solubility of the molecule. broadpharm.com
An NHS (N-hydroxysuccinimide) ester : This is a widely used reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. axispharm.comthermofisher.com
This trifunctional design makes this compound a powerful tool for creating complex bioconjugates. For instance, it can be used to link a protein or antibody to an azide-modified therapeutic agent or imaging probe. axispharm.com The NHS ester first reacts with the protein, and the resulting DBCO-labeled protein can then be selectively coupled to the azide-containing molecule via a click reaction. This strategic combination of functionalities allows for the construction of well-defined bioconjugates with high precision and control, a crucial requirement for the development of targeted therapies like antibody-drug conjugates (ADCs). axispharm.comaxispharm.com
Detailed Research Findings
The utility of this compound and similar multifunctional linkers is well-documented in the scientific literature. The DBCO group's high reactivity in copper-free click reactions allows for rapid and specific conjugation to azide-functionalized molecules under physiological conditions. medchemexpress.com The inclusion of a PEG spacer is a common strategy in bioconjugation to enhance the solubility and bioavailability of the final product, while also potentially reducing its immunogenicity. axispharm.com The NHS ester provides a reliable method for attachment to proteins and other amine-containing biomolecules. thermofisher.com
The combination of these features in a single molecule streamlines the process of creating complex bioconjugates. It allows for a two-step conjugation strategy that offers a high degree of control over the final structure. This is particularly important in the development of antibody-drug conjugates, where the precise attachment of the drug to the antibody is critical for its efficacy and safety. axispharm.comacs.org
| Property | Value | Source(s) |
| Chemical Formula | C35H40N4O13S | axispharm.combroadpharm.com |
| Molecular Weight | 756.8 g/mol | broadpharm.com |
| Solubility | Water, DMSO, DMF | broadpharm.com |
| Reactive Group 1 | Sulfo-DBCO | axispharm.com |
| Reactive Toward | Azides | axispharm.com |
| Reactive Group 2 | NHS ester | axispharm.com |
| Reactive Toward | Primary Amines | axispharm.com |
Structure
2D Structure
Properties
Molecular Formula |
C35H40N4O13S |
|---|---|
Molecular Weight |
756.8 g/mol |
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid |
InChI |
InChI=1S/C35H40N4O13S/c40-30(14-17-49-19-21-51-22-20-50-18-15-34(44)52-39-32(42)11-12-33(39)43)37-23-29(53(46,47)48)35(45)36-16-13-31(41)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)38/h1-8,29H,11-24H2,(H,36,45)(H,37,40)(H,46,47,48) |
InChI Key |
YHOFOMUTPQSRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)NCC(C(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O |
Origin of Product |
United States |
Molecular Architecture and Functional Group Reactivity
N-Hydroxysuccinimide (NHS) Ester Moiety
N-hydroxysuccinimide (NHS) esters are highly reactive compounds widely used for the modification of biomolecules. lumiprobe.com They are particularly effective for labeling and bioconjugation due to their ability to form stable covalent bonds under specific conditions. glenresearch.com
Amine-Reactive Conjugation Mechanisms
The primary target for NHS esters are primary aliphatic amines, such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins. glenresearch.comthermofisher.com
The reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, followed by the elimination of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond. glenresearch.com
While NHS esters are highly selective for primary amines, they can also react with other nucleophiles like hydroxyl and sulfhydryl groups. glenresearch.com However, the resulting ester and thioester linkages are less stable than the amide bond formed with amines and are susceptible to hydrolysis or displacement by amines. glenresearch.com Unintended reactions with hydroxyl groups, known as O-acylation, can be minimized by controlling the reaction pH and incubation time.
Reaction Kinetics and pH Dependency in Aqueous Environments
The table below summarizes the effect of pH on the reaction of NHS esters.
| pH Level | Effect on NHS Ester Reaction |
| < 7.2 | Amine groups are protonated, reducing reactivity. lumiprobe.comwindows.net |
| 7.2 - 8.5 | Optimal range for efficient reaction with primary amines. thermofisher.comthermofisher.com |
| > 8.5 | Increased rate of NHS ester hydrolysis, leading to lower conjugation efficiency. lumiprobe.comwindows.netthermofisher.com |
Studies have shown that at pH 7.4, the hydrolysis half-life of a PEG-NHS ester is over 120 minutes, allowing for a gradual reaction that reaches a steady state in about 2 hours. jst.go.jp In contrast, at pH 9.0, the half-life is less than 9 minutes, and the reaction reaches a steady state within 10 minutes. jst.go.jp
Side Reaction Pathways and Strategies for Mitigation
The primary side reaction that competes with the desired amine conjugation is the hydrolysis of the NHS ester. thermofisher.com This reaction becomes more prominent at higher pH values and in dilute protein solutions. thermofisher.com To mitigate this, reactions are often carried out in buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) at a pH between 7.2 and 8.5. thermofisher.comthermofisher.com It is crucial to avoid primary amine-containing buffers like Tris, as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comwindows.net However, Tris or glycine (B1666218) can be added at the end of the reaction to quench any remaining unreacted NHS ester. thermofisher.comthermofisher.com
Another potential side reaction is the O-acylation of hydroxyl groups, particularly on serine, threonine, and tyrosine residues. Strategies to minimize this include:
Lowering the reaction pH to between 7.5 and 8.0.
Using shorter incubation times, typically 30 to 60 minutes, at 4°C.
Dibenzocyclooctyne (DBCO) Moiety
The dibenzocyclooctyne (DBCO) moiety is a key component for copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.comlumiprobe.com The inherent ring strain in the DBCO structure allows it to react spontaneously and specifically with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst. broadpharm.comchempep.com This makes it particularly suitable for applications in living cells and in vivo where copper ions could be harmful. lumiprobe.comchempep.com
The DBCO group is known for its high reactivity with azides, with reaction rates significantly higher than other cyclooctynes. lumiprobe.com While the DBCO core can be somewhat hydrophobic, the inclusion of hydrophilic spacers like PEG can improve its solubility in aqueous environments. chempep.com It is important to note that the DBCO functional group can lose reactivity over time due to oxidation and the addition of water to the triple bond, and therefore should be stored appropriately. broadpharm.com
Kinetic Profiles and Factors Influencing Reaction Rates
The kinetics of SPAAC reactions are a critical factor in their application. While generally slower than their copper-catalyzed counterparts, the rates of SPAAC have been significantly improved through the design of more strained cyclooctynes like DBCO. acs.orgpcbiochemres.com Several factors can influence the reaction rate:
Buffer and pH: Studies have shown that buffer composition and pH can impact SPAAC reaction rates. For instance, reactions in HEPES buffer have been observed to be faster than in PBS. rsc.org Higher pH values generally tend to increase reaction rates. rsc.org
Temperature: As with most chemical reactions, temperature affects the rate of SPAAC, with higher temperatures generally leading to faster reactions. rsc.org
Azide (B81097) Structure: The electronic properties of the azide can influence reaction kinetics. For example, some studies have noted that sugar-based azides may react faster than amino acid-based azides. rsc.org
Steric Hindrance: The accessibility of the reactive groups plays a significant role. The presence of a PEG linker can enhance reaction rates by reducing steric hindrance around the DBCO moiety. rsc.orgresearchgate.net
A study investigating the kinetics of SPAAC reactions with a sulfo-DBCO amine reported second-order rate constants ranging from 0.27 to 1.22 M⁻¹s⁻¹ depending on the buffer, pH, and azide used. rsc.org
Advanced Methodologies in Conjugate Synthesis and Derivatization
Strategies for Site-Specific and Non-Site-Specific Labeling
The dual-reactive nature of Sulfo DBCO-PEG3-NHS ester allows for its application in both non-site-specific and highly selective site-specific labeling strategies. The choice of strategy depends on the desired outcome, the nature of the target biomolecule, and the level of control required over the final conjugate's structure and function.
Non-Site-Specific Labeling
The primary method for non-site-specific labeling utilizes the N-hydroxysuccinimide (NHS) ester moiety of the crosslinker. interchim.fr This group readily reacts with primary amines (–NH₂) found on biomolecules, most commonly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of proteins and peptides. thermofisher.com Because most proteins contain multiple lysine residues distributed across their surface, this reaction typically results in a heterogeneous mixture of conjugates with the DBCO group attached at various positions. chempep.com While lacking precise control over the modification site, this approach is robust and effective for applications where a random distribution of the linker does not impede the biomolecule's function, such as attaching reporter groups or bulk modifying a protein. interchim.fr
Site-Specific Labeling
True site-specific labeling with this compound is achieved through a two-step, bioorthogonal approach that provides exceptional control over the conjugation site. chempep.com
Introduction of a Unique Reactive Handle: The first step involves introducing a unique reactive partner—an azide (B81097) group (N₃)—at a specific, predetermined location on the target biomolecule. This can be accomplished through several advanced methods, such as the enzymatic modification of an antibody's glycan structure or the use of microbial transglutaminase to attach an azide-containing linker to a specific glutamine residue. nih.gov Another method involves genetic engineering to introduce a non-canonical amino acid with an azide side chain at a precise position.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The this compound is first reacted with a carrier molecule or payload via its NHS ester group. This DBCO-functionalized component is then introduced to the azide-modified biomolecule. The strained alkyne of the DBCO group reacts specifically and spontaneously with the azide group to form a stable triazole linkage. chempep.combiochempeg.com This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups, thus ensuring that the conjugation occurs only at the engineered azide site. axispharm.comcreative-biolabs.com
This two-step process is crucial for creating well-defined conjugates like antibody-drug conjugates (ADCs), where the precise location and number of attached drug molecules are critical for therapeutic efficacy. chempep.comaxispharm.com
| Feature | Non-Site-Specific Labeling | Site-Specific Labeling (Two-Step) |
| Primary Reaction | NHS ester acylation of primary amines (e.g., lysines). thermofisher.com | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). biochempeg.com |
| Target Site | Multiple, surface-accessible lysine residues and N-terminus. chempep.com | A single, pre-defined site containing an azide group. nih.gov |
| Homogeneity | Heterogeneous mixture of conjugates. | Homogeneous, well-defined conjugate. |
| Control | Low control over conjugation site and stoichiometry. | High control over conjugation site and stoichiometry. |
| Typical Use Case | General protein labeling with fluorophores or biotin (B1667282). | Creation of antibody-drug conjugates (ADCs), precision biosensors. creative-biolabs.comaxispharm.com |
Optimization of Reaction Conditions for Conjugation Efficiency (e.g., pH, stoichiometry, temperature)
The efficiency of conjugation using this compound depends on carefully controlling the reaction conditions for both the initial amine labeling and the subsequent click chemistry step. Key parameters include pH, stoichiometry, and temperature.
pH The pH of the reaction buffer is a critical factor, particularly for the NHS ester reaction.
NHS Ester Reaction: The reaction between an NHS ester and a primary amine is strongly pH-dependent. interchim.fr An optimal pH range of 7.2 to 9.0 is generally recommended. thermofisher.com Many protocols specify an optimal pH of 8.3-8.5, which provides a balance between the reactivity of the deprotonated amine group and the stability of the NHS ester. interchim.frlumiprobe.com At lower pH, the amine is protonated (–NH₃⁺) and non-nucleophilic, preventing the reaction. At pH levels above 9.0, the hydrolysis of the NHS ester accelerates dramatically, reducing the efficiency of the desired conjugation. dutscher.comrsc.org The half-life of a typical NHS ester in aqueous solution is several hours at pH 7 but can drop to just 10 minutes at pH 8.6. thermofisher.com
SPAAC Reaction: The copper-free click reaction is less sensitive to pH but studies show that reaction rates can be influenced by the buffer and pH. Higher pH values (from 5 to 10) have been shown to generally increase the rate of the SPAAC reaction. researchgate.net
Stoichiometry The molar ratio of reactants is crucial for controlling the degree of labeling and avoiding unwanted side reactions.
SPAAC Reaction: For the click chemistry step, a slight molar excess of the DBCO-functionalized molecule (1.5 to 3 equivalents) relative to the azide-containing molecule is often used to ensure complete consumption of the limiting reagent. interchim.fr
Temperature Temperature affects reaction rates and the stability of the reactants.
NHS Ester Reaction: Labeling is typically performed for several hours (e.g., 4 hours) at room temperature or for longer periods (e.g., overnight) at 4°C to minimize hydrolysis of the NHS ester and maintain protein stability. interchim.fr
SPAAC Reaction: The click reaction is efficient across a broad temperature range, from 4°C to 37°C, allowing for flexibility depending on the stability of the biomolecules involved. interchim.fr Some studies have shown that increasing the reaction temperature from 25°C to 43°C can significantly increase the efficiency and kinetics of labeling reactions. nih.gov
| Parameter | NHS Ester Reaction | SPAAC (DBCO + Azide) Reaction |
| Optimal pH | 7.2 - 8.5 thermofisher.comthermofisher.com | 7.0 - 10.0 (rates generally increase with pH) researchgate.net |
| Stoichiometry | 10x to 50x molar excess of ester over protein. interchim.fr | 1.5x to 3x molar excess of DBCO-reagent to azide-reagent. interchim.fr |
| Temperature | 4°C to Room Temperature (25°C). interchim.frgoogle.com | 4°C to 37°C. interchim.fr |
| Reaction Time | 4 hours to overnight. interchim.fr | Typically < 12 hours. interchim.fr |
| Common Buffers | Phosphate, Borate (B1201080), Bicarbonate (amine-free). dutscher.comthermofisher.com | PBS, HEPES (HEPES can yield higher reaction rates). researchgate.net |
Development of Novel Derivatization Techniques Utilizing this compound
The unique properties of this compound have enabled the development of numerous innovative derivatization techniques for creating highly functional biomolecular constructs.
Antibody-Oligonucleotide Conjugates for Cellular Analysis: This reagent has been instrumental in the synthesis of antibody-oligonucleotide conjugates used in advanced analytical techniques like CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by Sequencing). In this method, antibodies are first functionalized with DBCO groups using the NHS ester. nih.gov These DBCO-antibodies are then conjugated to azide-modified oligonucleotides. The resulting conjugate allows for the simultaneous measurement of cell-surface protein expression and mRNA in single cells, providing a multi-modal view of cellular identity. nih.gov
Functionalization of Virus-Like Particles (VLPs) for Targeted Delivery: Researchers have used this compound to functionalize the surface of viral nanoparticles. For example, the bacteriophage Qβ capsid was labeled with DBCO groups by reacting its surface lysines with the NHS ester. nih.gov These DBCO-functionalized VLPs were then specifically conjugated to azide-modified Trastuzumab antibodies via the SPAAC reaction. This technique creates a targeted delivery system where the VLP can carry a cargo (like a drug or imaging agent) and be directed to specific cells (e.g., HER2-positive cancer cells) by the antibody. nih.gov
Controlled Assembly of Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of the DBCO-azide reaction allows for the precise construction of ADCs with a controlled drug-to-antibody ratio (DAR). acs.org By first introducing a defined number of azide groups onto an antibody and then reacting it with a DBCO-modified cytotoxic drug, a homogeneous population of ADCs can be produced. The this compound is used to create the DBCO-drug component, and its hydrophilic PEG and sulfo groups help maintain the solubility and stability of the final ADC. axispharm.commedchemexpress.com
Chemoselective N-Terminal Protein Labeling: A novel one-pot, two-step strategy leverages NHS esters to achieve selective labeling of proteins with an N-terminal cysteine. In the first step, an NHS ester like Biotin-PEG4-NHS is converted in situ to a thioester using a small thiol molecule. nih.gov This newly formed thioester then undergoes a highly selective native chemical ligation (NCL) with the N-terminal cysteine of the target protein. This technique adapts the broad reactivity of the NHS ester for a highly specific N-terminal modification, expanding the toolkit for site-specific protein derivatization. nih.gov
| Technique | Application | Role of this compound | Research Finding |
| Antibody-Oligonucleotide Conjugation | CITE-seq, Multi-modal single-cell analysis | Functionalizes antibodies with DBCO for subsequent click reaction with azide-oligos. | Enabled quantitative analysis of cell surface proteins and transcripts simultaneously. nih.gov |
| VLP Functionalization | Targeted drug/imaging agent delivery | Attaches DBCO handles to the VLP surface for antibody conjugation. | Created Trastuzumab-conjugated Qβ nanoparticles for targeted delivery applications. nih.gov |
| ADC Synthesis | Targeted cancer therapy | Used to prepare the DBCO-functionalized cytotoxic drug payload. | Allows for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio. acs.org |
| N-Terminal Thioester Conversion | Site-specific protein modification | Serves as the precursor that is converted to a thioester for NCL. | Achieved high yields and selectivity (<5% non-specific ligation) for N-terminal labeling. nih.gov |
Mechanistic and Computational Investigations
Quantum Mechanical and Molecular Dynamics Simulations of Reaction Pathways
The reaction pathways of molecules like Sulfo DBCO-PEG3-NHS ester are elucidated through sophisticated computational methods, primarily Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations. Hybrid Quantum-Mechanical–Molecular-Mechanical (QM/MM) approaches are frequently employed to study the complex reaction pathways of such systems, which have many degrees of freedom. arxiv.orgyoutube.com These methods allow for the detailed characterization of multidimensional free energy surfaces associated with the biochemical reactions, providing valuable information on the mechanism, kinetics, and thermodynamics. youtube.com
For the dibenzocyclooctyne (DBCO) moiety, Density Functional Theory (DFT) is a common quantum chemical method used to explore the potential energy surfaces of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. acs.orgfrontiersin.org DFT calculations can trace reactions at the atomic level by locating local minima and transition states, even for unstable and transient structures. researchgate.net This allows for the comparison of energetics to identify the most favorable reaction pathways that lead to major products. researchgate.net Simulations can trace the motion of atoms during the chemical reaction, helping to understand how reactants are converted into products. nih.gov For the N-hydroxysuccinimide (NHS) ester group, computational studies help model the aminolysis reaction, where a primary amine attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate before the NHS group is eliminated to form a stable amide bond. glenresearch.com
MD simulations, using both classical and ab initio force fields, are applied to sample the conformational degrees of freedom of the entire molecule, including the flexible PEG3 linker. arxiv.org These simulations provide insights into how the molecule interacts with its environment, such as solvent molecules and biological targets, and how these interactions influence the accessibility of the reactive DBCO and NHS ester groups. By combining DFT-based reaction energies with MD simulations, researchers can model how protons are loaded and released during catalytic cycles and propose reaction pathways for chemical and vectorial protons. frontiersin.org
Studies on Strain Energy Distribution and Reactivity within Cycloalkynes
The exceptional reactivity of the DBCO group in this compound is a direct consequence of the significant ring strain inherent in the eight-membered cyclooctyne (B158145) ring. fiveable.mensf.gov This strain arises from the deformation of the alkyne's ideal linear sp-hybridized geometry (180° bond angle) to fit within the cyclic structure. nsf.govnih.gov Cyclooctyne, the parent structure, has a C-C≡C bond angle of approximately 163° and an experimentally determined ring strain of about 18 kcal/mol. nih.gov This stored potential energy can be released in a spontaneous reaction, such as the [3+2] cycloaddition with an azide (B81097). nsf.gov
The distribution of strain energy is not uniform across the molecule. researchgate.netresearchgate.net Computational tools can visualize this distribution, showing that the strain is concentrated around the reactive alkyne bond. researchgate.netresearchgate.net The severity of ring strain, and thus reactivity, generally increases as the ring size decreases. acs.orgnsf.gov However, small differences in strain energy alone are not always a reliable predictor of reactivity, as electronic factors also play a crucial role. nsf.govnih.gov
| Cycloalkyne | Calculated Strain Energy (kcal/mol) | Activation Free Energy (ΔG‡) with Phenyl Azide (kcal/mol) |
| Cyclooctyne (OCT) | ~18 | 21.2 |
| Cyclononyne | ~12.6 (70% of OCT) | 29.2 |
| Cyclodecyne | ~7.2 (40% of OCT) | - |
| 3,4-Monobenzocyclooctyne (MOBO) | 15.0 | - |
| 4,5-Monobenzocyclooctyne (MOBO) | 17.0 | - |
| 5,6-Monobenzocyclooctyne (MOBO) | 15.5 | - |
This table presents calculated strain energies and activation free energies for various cycloalkynes, illustrating the relationship between ring strain and reactivity in cycloaddition reactions. Data sourced from multiple computational studies. acs.orgnsf.govnih.gov
Elucidation of Solvent Effects on NHS Ester Hydrolysis and Aminolysis
The reactivity of the this compound is significantly influenced by the solvent environment, particularly concerning the NHS ester moiety. The primary reaction for this group is aminolysis, the desired coupling with a primary amine to form a stable amide bond. glenresearch.com However, a competing reaction, hydrolysis, occurs in aqueous solutions where water acts as a nucleophile, cleaving the ester and rendering the molecule inactive for conjugation. thermofisher.comnih.gov The presence of the sulfonate group in the "Sulfo" part of the name enhances the water solubility of the molecule but does not prevent the hydrolysis of the NHS ester. thermofisher.comnih.gov
The rate of hydrolysis is highly dependent on the pH of the aqueous buffer. thermofisher.com As the pH increases, the concentration of hydroxide ions (a stronger nucleophile than water) increases, leading to a faster rate of hydrolysis. nih.gov For example, the half-life of a typical NHS ester can decrease from several hours at pH 7.0 to just minutes at pH 8.6. thermofisher.com This necessitates careful control of reaction conditions to maximize the yield of the desired amide conjugate over the hydrolyzed byproduct. rsc.org
Kinetic studies on the aminolysis of NHS esters show that the reaction mechanism can change based on the solvent system. mst.edu In aqueous buffers, the rate of aminolysis typically shows a first-order dependence on the amine concentration. mst.edumst.edu In contrast, reactions in anhydrous organic solvents like dioxane may exhibit a more complex, two-term rate equation, suggesting that a second amine molecule can catalyze the reaction. mst.edu The choice of solvent also affects reaction rates through polarity and the ability to stabilize transition states. researchgate.net In bioconjugation, reactions are often performed in aqueous buffers (like PBS, HEPES, or borate) at a pH range of 7.2 to 8.5, which represents a compromise between promoting the aminolysis reaction (which requires a deprotonated amine) and minimizing hydrolysis. thermofisher.comvectorlabs.com
| Condition | Half-life (t1/2) of NHS Ester |
| pH 7.0, 0°C | 4-5 hours |
| pH 8.6, 4°C | 10 minutes |
| pH 8.0, Room Temp | ~210 minutes |
| pH 8.5, Room Temp | ~180 minutes |
| pH 9.0, Room Temp | ~125 minutes |
This table summarizes the hydrolytic stability of representative N-hydroxysuccinimide (NHS) esters under various pH conditions and temperatures in aqueous buffers. The data highlights the increased rate of hydrolysis at higher pH. thermofisher.comrsc.org
Thermodynamic and Kinetic Analyses of Conjugation Reactions
The conjugation reactions of this compound involve two distinct processes: the strain-promoted alkyne-azide cycloaddition (SPAAC) of the DBCO group and the aminolysis of the NHS ester.
The SPAAC reaction is characterized by exceptionally favorable kinetics. medium.com It is a second-order reaction that proceeds rapidly at room temperature and under physiological conditions without the need for a cytotoxic copper catalyst. interchim.fraatbio.com The high rate is a direct result of the low activation energy (ΔE‡), which is minimized by the inherent strain of the cyclooctyne ring. nih.gov Kinetic studies have shown that the reaction of DBCO with an azide is significantly faster than other copper-free click chemistry reactions, such as the Staudinger ligation. medium.com The reaction is also thermodynamically favorable, leading to the quantitative formation of a stable triazole product. medium.cominterchim.fr
The kinetics of the NHS ester aminolysis are more complex and are influenced by factors such as the pKa of the amine nucleophile, pH, and solvent. mst.edu The reaction proceeds via a nucleophilic acyl substitution mechanism, likely involving a tetrahedral intermediate. glenresearch.com The rate constants for aminolysis (k_amine) are generally much higher than for hydrolysis (k_hydrolysis), as primary amines are stronger nucleophiles than water. glenresearch.com However, because water is the solvent and present in vast excess, hydrolysis can become a significant competing pathway, especially in dilute protein solutions or at higher pH. thermofisher.comnih.gov The correlation of amine basicity with the nucleophilic rate constant often yields a Brønsted-type plot with a high slope, indicating significant charge development in the transition state. mst.edu
| Reaction | Reactants | Activation Barrier (kcal/mol) | Key Kinetic Features |
| SPAAC | Cyclooctyne + Phenyl Azide | 8.0 (ΔE‡) | Very fast at room temperature; second-order kinetics; no catalyst needed. |
| SPAAC | Dibenzocyclooctyne (DBCO) + Azide | Low (not specified) | Reaction is often complete within hours at ambient temperature. |
| Aminolysis | NHS Ester + Primary Amine | Varies | Rate is dependent on amine basicity and concentration; competes with hydrolysis. |
| Hydrolysis | NHS Ester + Water/OH- | Varies | Rate is highly pH-dependent; pseudo-first-order kinetics. |
This table provides a comparative overview of the thermodynamic and kinetic parameters for the key conjugation reactions involving the functional groups of this compound. nih.govnih.govnih.gov
Applications in Advanced Chemical Biology and Material Science Research
Biomolecular Labeling and Probe Development
The unique combination of an amine-reactive group and a bioorthogonal click chemistry handle makes Sulfo DBCO-PEG3-NHS ester highly suitable for labeling a wide range of biomolecules and developing sophisticated molecular probes.
A primary application of this compound is the covalent modification of proteins and peptides. The NHS ester functionality of the molecule specifically targets primary amines, which are predominantly found on the side chain of lysine (B10760008) residues and at the N-terminus of polypeptide chains. axispharm.comvectorlabs.com This reaction proceeds efficiently at neutral to slightly basic pH (typically pH 7-9) in aqueous buffers, forming a stable amide linkage. vectorlabs.com
The general strategy involves two main steps:
Amine Reaction: The protein or peptide of interest is incubated with this compound. The NHS ester reacts with accessible primary amine groups, covalently attaching the DBCO-PEG3 moiety to the protein.
Bioorthogonal Ligation: The newly introduced DBCO group is now available for a highly specific and catalyst-free click reaction with a molecule containing an azide (B81097) group. This second molecule can be a fluorescent dye, a biotin (B1667282) tag, a drug molecule, or another biomolecule.
Because most proteins present multiple lysine residues on their surface, this method typically results in a heterogeneous population of labeled proteins, with the DBCO linker attached at various sites. While this approach lacks site-specificity, it is robust for applications where random labeling does not compromise the biomolecule's function. The water-soluble nature of the "Sulfo" variant of the DBCO-NHS ester is particularly advantageous, allowing for the labeling of antibodies and other proteins in entirely aqueous buffers without the need for organic co-solvents. vectorlabs.com
| Parameter | Recommended Condition |
| Reaction pH | 7-9 |
| Buffers | Amine-free buffers (e.g., PBS, HEPES, Borate) vectorlabs.com |
| Molar Excess | 10-fold (for protein conc. ≥ 5 mg/ml); 20- to 50-fold (for protein conc. < 5 mg/ml) vectorlabs.com |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice vectorlabs.com |
| Quenching | Addition of amine-containing buffer (e.g., Tris) vectorlabs.com |
This interactive table summarizes typical reaction conditions for labeling proteins with Sulfo DBCO-NHS esters.
This compound is instrumental in creating antibody-oligonucleotide conjugates, which are powerful reagents in advanced protein analytical methods like proximity ligation assays and immuno-PCR. A study outlines a three-step process to achieve this conjugation. nih.gov
Antibody Functionalization: An antibody (e.g., an Immunoglobulin G) is first reacted with a DBCO-NHS ester. The NHS ester couples the DBCO group to the antibody's lysine residues. nih.gov Research has shown that using a molar excess of about 5 to 10 moles of DBCO per mole of antibody yields the highest conjugation efficiency in the subsequent click reaction. Higher molar ratios can sometimes lead to protein precipitation. nih.gov
Oligonucleotide Functionalization: Separately, an amine-modified oligonucleotide is reacted with an azide-containing NHS ester (like 3-azidopropionic acid sulfo-NHS ester) to introduce a terminal azide group. nih.gov
Click Chemistry Conjugation: The DBCO-functionalized antibody is then mixed with the azide-functionalized oligonucleotide. The two moieties react via strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable, covalent conjugate. nih.gov
This strategy allows for the precise attachment of DNA strands to antibodies, combining the specific binding of antibodies with the signal amplification capabilities of nucleic acid detection methods.
The development of targeted fluorescent probes is crucial for visualizing biological processes. This compound serves as a key linker in the construction of such probes. The general design involves linking a targeting moiety (like an antibody or peptide) to a fluorescent dye via the DBCO-PEG3 linker.
For example, a protein can first be labeled with this compound. The resulting DBCO-activated protein can then be conjugated to an azide-modified fluorophore. This modular approach is highly versatile, allowing any amine-containing molecule to be coupled with any azide-containing fluorescent dye. This is utilized in imaging applications to tag and track biological molecules or cells both in vitro and in vivo. axispharm.com
In one specific application, researchers detected azido (B1232118) groups on the surface of extracellular vesicles (EVs) by incubating them with DBCO-Cy3. The successful conjugation and subsequent fluorescence indicated the presence of the azide tags on the EV surface, demonstrating the utility of the DBCO-azide reaction in probe development for cell biology research. nih.gov
Metabolic glycoengineering is a technique used to introduce chemical reporters onto cell surface glycans. This is achieved by providing cells with an unnatural sugar precursor that bears a chemical handle, such as an azide group. The cell's metabolic machinery incorporates this sugar into its cell-surface glycoproteins.
A prominent example involves feeding cells Ac4ManNAz (a peracetylated N-azidoacetylmannosamine). nih.gov The cells process this sugar and display azido groups on their surface glycans. These surface azides are then accessible for chemical ligation with probes containing a DBCO group.
In a study focused on extracellular vesicles (EVs), cells were treated with Ac4ManNAz to produce EVs decorated with surface azido groups. These azido-labeled EVs were then conjugated to DBCO-functionalized cargo, such as the toll-like receptor 9 (TLR9) agonist CpG. nih.gov The DBCO-CpG was synthesized by reacting CpG-amine with DBCO-sulfo-NHS ester. This click-chemistry-mediated conjugation of CpG onto the EV surface was shown to enhance the activation of dendritic cells, demonstrating a powerful method for developing next-generation EV-based vaccines. nih.gov
| Component | Role in Study |
| Ac4ManNAz | Unnatural sugar fed to cells to introduce azide groups onto EV surfaces. nih.gov |
| CpG-amine | TLR9 agonist with a primary amine for functionalization. nih.gov |
| DBCO-sulfo-NHS | Linker used to attach the DBCO group to the CpG-amine. nih.gov |
| Azido-labeled EVs | EVs carrying the azide handle for the click reaction. nih.gov |
| DBCO-CpG | The final functionalized agonist ready for conjugation to EVs. nih.gov |
This interactive table details the components used in the metabolic labeling and functionalization of extracellular vesicles.
Surface Functionalization and Immobilization Strategies
Beyond labeling molecules in solution, this compound is valuable for modifying surfaces, a critical step in the development of advanced materials and diagnostic tools.
The functionalization of biosensor chip surfaces is essential for the specific capture and detection of target analytes. The dual reactivity of this compound allows for a two-step immobilization strategy that can enhance sensor performance.
Surface Activation: A biosensor surface containing primary amines (e.g., an aminosilane-coated glass slide or gold surface modified with amine-terminated self-assembled monolayers) can be treated with this compound. vectorlabs.com The NHS ester reacts with the surface amines, coating the sensor with a layer of DBCO groups.
Analyte Capture: This DBCO-functionalized surface can then be used to specifically and covalently immobilize any azide-tagged molecule of interest, such as proteins, peptides, or nucleic acids that have been pre-labeled with an azide group.
This bioorthogonal immobilization strategy offers advantages over direct amine coupling (e.g., using EDC/NHS chemistry to immobilize proteins) by providing better control over the orientation of the captured biomolecule, assuming the azide tag has been site-specifically incorporated. This controlled orientation can improve the accessibility of binding sites and, consequently, the sensitivity and specificity of the biosensor. researchgate.net
Functionalization of Microarrays and Solid Supports
The covalent immobilization of biomolecules onto solid surfaces is a cornerstone of modern biotechnology, enabling the development of diagnostic microarrays, biosensors, and various platforms for high-throughput screening. This compound serves as a critical heterobifunctional crosslinker in these applications, facilitating the stable attachment of amine-containing molecules to appropriately prepared solid supports.
The process leverages the dual reactivity of the molecule. The N-hydroxysuccinimide (NHS) ester group forms a stable amide bond with primary amines (-NH2) present on the surface of the support material. vectorlabs.com Materials like glass slides or silicon wafers are often pre-treated through a process called silanization to introduce amine groups, rendering them reactive towards the NHS ester. vectorlabs.com This reaction is typically carried out at a near-neutral to slightly basic pH (pH 7-9) in non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. vectorlabs.com
Once the linker is anchored to the surface via the NHS ester reaction, the dibenzocyclooctyne (DBCO) group is exposed and available for subsequent conjugation. This DBCO group enables the highly specific and efficient immobilization of azide-modified biomolecules—such as proteins, peptides, or oligonucleotides—through copper-free click chemistry. axispharm.comaxispharm.com The polyethylene (B3416737) glycol (PEG) spacer in the linker plays a crucial role by extending the attached molecule away from the surface, which helps to minimize steric hindrance and improve the accessibility of the immobilized biomolecule for subsequent binding events. vectorlabs.com The hydrophilic nature of the PEG chain also helps to increase the water solubility of the linker itself. broadpharm.commedchemexpress.com
| Feature | Description | Source(s) |
| Reactive Group 1 | N-hydroxysuccinimide (NHS) ester | vectorlabs.com |
| Target on Support | Primary amines (e.g., on aminosilane-coated surfaces) | vectorlabs.comvectorlabs.com |
| Reactive Group 2 | Dibenzocyclooctyne (DBCO) | axispharm.comaxispharm.com |
| Target Biomolecule | Azide-modified molecules (proteins, peptides, etc.) | axispharm.com |
| Reaction pH | 7-9 (for NHS ester coupling) | vectorlabs.comvectorlabs.com |
| Key Advantage | Creates a stable, covalent linkage for biomolecule immobilization on surfaces. | vectorlabs.com |
Tailoring Material Properties through Covalent Surface Attachment
The covalent attachment of this compound to a material's surface does more than simply provide an anchor point for biomolecules; it actively tailors the physicochemical properties of the surface itself. The inherent characteristics of the linker's components—specifically the sulfonated group and the PEG3 spacer—impart new functionalities to the material.
The primary modification is an increase in surface hydrophilicity. The presence of the sulfonate (Sulfo) group and the ethylene (B1197577) glycol repeats of the PEG chain significantly increases the water solubility of the molecule. broadpharm.commedchemexpress.combroadpharm.com When attached to a surface, this property translates into a more hydrophilic and water-wettable material. This is particularly valuable in biological applications as it can reduce the non-specific binding of proteins and cells, a phenomenon known as bio-fouling.
Furthermore, the PEG3 spacer provides a flexible, hydrophilic arm extending from the surface. vectorlabs.com This has two important effects on material properties:
Reduced Steric Hindrance : The spacer physically distances conjugated biomolecules from the material surface, preventing potential denaturation or loss of activity that can occur from direct surface interactions. vectorlabs.com
Increased Conformational Freedom : The flexibility of the PEG chain allows attached molecules greater freedom of movement, which can be critical for maintaining their native conformation and biological function, for instance, in enzyme or antibody activity on a biosensor surface.
These modifications are crucial for creating biocompatible materials and enhancing the performance of analytical devices by improving the signal-to-noise ratio and ensuring the proper functioning of immobilized biological agents. axispharm.com
Nanoparticle and Liposome (B1194612) Functionalization
Surface Modification of Liposomes for Research Applications
Liposomes are versatile, biocompatible vesicles used extensively in research to deliver various molecules. nih.gov Modifying their surface is key to enhancing their stability and enabling targeted applications. This compound is an effective reagent for this purpose, allowing for the covalent attachment of functional moieties to the liposome surface.
The strategy involves liposomes formulated to include lipids with exposed primary amine head groups (e.g., phosphatidylethanolamine). The NHS ester end of the this compound reacts with these amines to form a stable covalent bond. rsc.org This reaction is typically performed at a pH between 7.0 and 8.5. rsc.org To avoid destabilizing the lipid bilayer, the linker is often first dissolved in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous liposome suspension. rsc.org
This initial modification results in a liposome surface decorated with DBCO groups. These "pre-functionalized" liposomes can then be conjugated to any azide-containing molecule, such as targeting peptides, antibodies, or imaging agents, via a copper-free click reaction. rsc.org The inclusion of the PEG linker is advantageous as it can increase the circulation time of the liposomes in biological systems, a process often referred to as "stealth" technology. nih.govnih.gov This modification provides a robust and universal method for functionalizing any amine-terminated nanocarrier for advanced research applications. rsc.org
Conjugation to Nanoparticles for Advanced Research Tools
This compound is instrumental in the development of sophisticated nanoparticle-based research tools. It acts as a bridge, covalently linking nanoparticles to functional biomolecules like antibodies, thereby creating highly specific probes and delivery vehicles.
The conjugation process is a two-step approach. First, the nanoparticle, which has primary amines on its surface, is reacted with the NHS ester of the linker. This has been demonstrated with various nanoparticle types, including mesoporous silica (B1680970) nanoparticles (MSNPs) coated with polyethyleneimine (PEI) and gadolinium-chelated polysiloxane nanoparticles (AGuIX NPs). nih.govrsc.org The reaction covalently grafts the linker to the nanoparticle, leaving the DBCO group exposed.
In the second step, a biomolecule of interest (e.g., an antibody) that has been separately modified to contain an azide group is introduced. The DBCO group on the nanoparticle surface reacts with the azide on the biomolecule in a highly efficient and specific copper-free click chemistry reaction. nih.gov This method allows for precise control over the conjugation process and avoids the harsh conditions associated with other bioconjugation techniques, preserving the integrity and function of the attached biomolecule. The resulting antibody-nanoparticle conjugates are powerful tools for applications such as targeted imaging and cell-specific labeling. nih.gov
| Nanoparticle Type | Linker Used | Biomolecule Attached | Application | Source(s) |
| Mesoporous Silica (MSNPs) | DBCO-PEG4-NHS ester | Anti-CD44, Anti-EGFR Antibodies | Targeted Drug Delivery | nih.gov |
| Gadolinium-polysiloxane (AGuIX) | DBCO-PEG4-NHS ester | Not specified (general method) | Targeted Imaging | rsc.org |
| Iron Oxide Nanocrystals | Not specified (general concept) | Trastuzumab (TZ) Antibody | Cancer Cell Targeting | nih.gov |
Creation of Multifunctional Nanoconstructs for In Vitro Studies
A significant challenge in chemical biology and nanomedicine is the creation of multifunctional nanoconstructs that combine targeting, imaging, and therapeutic capabilities in a single entity. This compound and similar linkers are key to assembling these complex systems for in vitro research.
These nanoconstructs are typically built around a core material, such as an iron oxide nanocrystal for magnetic resonance imaging (MRI) or nanoporous silica for drug loading. nih.govresearchgate.net This core is often coated with a polymer shell that provides stability and presents functional groups, like primary amines, for further modification. nih.gov
Using the NHS ester chemistry, the surface can be functionalized with the DBCO-PEG linker. This platform then allows for the modular attachment of various components through copper-free click chemistry. For example, a study on breast cancer cell targeting involved creating iron oxide nanoparticles functionalized with different forms of the Trastuzumab antibody (full antibody, half-chain, and scFv fragments). nih.gov This modular approach allows researchers to systematically compare how different targeting ligands affect nanoparticle internalization, trafficking, and metabolism within cells, all while keeping the nanoparticle core consistent. nih.gov This ability to construct and test different configurations is essential for optimizing nanodevices for specific biological applications.
Macromolecular and Polymeric Systems
This compound is widely used for the modification and conjugation of macromolecules, particularly proteins, and for the creation of complex polymeric systems like hydrogels. axispharm.com The reactivity of the NHS ester towards the ε-amino group of lysine residues makes it a common choice for labeling antibodies, enzymes, and other proteins. vectorlabs.comnih.gov
In the context of polymeric systems, NHS-ester-containing linkers are fundamental to the formation of hydrogels. Hydrogels are three-dimensional networks of crosslinked polymers that can absorb large amounts of water. One common method for hydrogel formation involves reacting a multi-arm PEG terminating in primary amines (e.g., 4-arm-PEG-NH2) with a PEG molecule functionalized with NHS esters at both ends (e.g., NHS-PEG-NHS). researchgate.net The reaction between the amines and NHS esters creates a stable, crosslinked 3D network. researchgate.net
While this describes hydrogel formation, a similar principle is used to incorporate bioactive macromolecules into a hydrogel matrix. A protein can first be functionalized with this compound via its lysine residues. If the hydrogel polymer backbone is separately modified to contain azide groups, the DBCO-functionalized protein can then be covalently incorporated into the hydrogel network via a copper-free click reaction. This method provides excellent control over the presentation and stability of bioactive agents within a polymeric scaffold, which is critical for applications in tissue engineering and regenerative medicine. nih.gov
Functionalization of Dendrons and Dendrimers for Biomaterials Research
The highly branched, well-defined structure of dendrimers makes them ideal scaffolds for biomaterials, particularly in drug delivery. This compound and analogous DBCO-NHS esters are instrumental in modifying these scaffolds to create "clickable" macromonomers for hydrogel formation and other applications.
In a notable study, polyamidoamine (PAMAM) G4 dendrimers, which possess primary amine surfaces, were functionalized using a DBCO-NHS ester. nih.gov The NHS ester group reacts readily with the dendrimer's surface amines to form stable amide bonds, thereby covalently attaching the DBCO moiety to the dendrimer. This reaction transforms the dendrimer into a reactive building block for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov
Researchers synthesized a DBCO-containing dendritic macromonomer by reacting PAMAM G4 dendrimers with DBCO-NHS ester in a sodium bicarbonate buffer (pH 8). nih.gov The resulting G4-DBCO macromonomer could then be cross-linked with a polyethylene glycol bisazide (PEG-BA) linker to rapidly form a dendrimer-PEG hydrogel network at room temperature without the need for a catalyst. nih.gov The inclusion of a PEG spacer in the linker, similar to the PEG3 component in this compound, was found to be advantageous for reducing steric crowding and improving the cytocompatibility of the resulting biomaterial. nih.gov
| Parameter | Condition | Source |
|---|---|---|
| Dendrimer Scaffold | Polyamidoamine (PAMAM) G4 | nih.gov |
| DBCO Reagent | DBCO-NHS ester | nih.gov |
| Solvent/Buffer | DMSO and NaHCO3 solution (pH 8) | nih.gov |
| Reaction Time | 24 hours | nih.gov |
| Purification | Dialysis against DI water | nih.gov |
| Characterization | UV-Vis, HPLC, 1H NMR spectroscopy | nih.gov |
Integration into Polymer Synthesis and Characterization
This compound is highly valuable for the synthesis and modification of functional polymers, particularly through post-polymerization modification (PPM). cnr.it This strategy involves first synthesizing a polymer backbone with reactive precursor groups, which are then converted to the desired functionality.
One common approach involves creating a polymer with pendant NHS ester groups, such as a copolymer incorporating N-acryloyloxysuccinimide (NAS). cnr.it This precursor polymer can then be reacted with a molecule containing a primary amine and a second functional group, like DBCO-amine. The NHS ester groups on the polymer backbone react selectively with the amine, grafting the DBCO moiety onto the polymer. cnr.it This method allows for the creation of a family of clickable polymers from a single parent polymer. cnr.it
Conversely, polymers containing primary amine groups can be readily functionalized with this compound. For instance, block copolymers such as P(Lys)-b-P(HPMA), which contain polylysine (B1216035) blocks with available primary amines, can be modified. researchgate.netnih.gov The NHS ester end of the linker reacts with the lysine side chains, introducing DBCO groups for subsequent bioorthogonal conjugation. researchgate.netnih.gov The water-soluble nature of the Sulfo-DBCO linker is particularly beneficial, allowing these reactions to occur in aqueous media, which is crucial for preserving the structure of sensitive biopolymers. broadpharm.combroadpharm.com
The successful integration of the DBCO group is confirmed through various analytical techniques. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can confirm the conversion of functional groups, while Gel Permeation Chromatography (GPC) is used to analyze the molecular weight and dispersity of the resulting polymers. researchgate.net UV-Vis spectroscopy is also a key characterization tool, as the DBCO group has a distinct absorbance peak around 309 nm. mdpi.combroadpharm.com
| Polymer Type | Modification Strategy | Characterization Methods | Source |
|---|---|---|---|
| Copoly(DMA-NAS-MAPS) | Post-polymerization modification of NHS ester with DBCO-amine | Chromatography (HPLC) | cnr.it |
| P(Lys)-b-P(HPMA) | Reaction of lysine amines with DBCO-NHS ester | GPC, ATR-FTIR, UV-Vis Spectroscopy | researchgate.netnih.govmdpi.com |
| PEG-dendritic block copolymers | Cross-linking of terminal azides with bis-DBCO linkers | Dynamic Light Scattering (DLS) | acs.org |
Development of Orthogonal and Multi-Component Ligation Systems
The dual reactivity of this compound is the foundation for its use in orthogonal and multi-component ligation systems. interchim.fr The term "orthogonal" refers to the ability of two or more chemical reactions to proceed in the same system without interfering with one another. The NHS ester's reactivity towards primary amines and the DBCO group's specific reactivity towards azides are mutually exclusive, allowing for controlled, sequential conjugations. interchim.fraatbio.com
This system enables a general two-step ligation workflow:
Amine Modification : A biomolecule or surface with available primary amines (e.g., lysine residues on an antibody) is first reacted with this compound. The reaction proceeds at a physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond, effectively introducing the DBCO "handle" onto the first molecule. vectorlabs.comthermofisher.com
Copper-Free Click Reaction : The newly DBCO-functionalized molecule is then introduced to a second molecule that has been separately modified to contain an azide group. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction occurs spontaneously and specifically between the DBCO and azide groups, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. aatbio.comsigmaaldrich.comwikipedia.orgnih.gov
This sequential approach prevents the formation of undesirable homopolymers and provides precise control over the final conjugate structure. interchim.fr This strategy has been successfully applied in creating complex constructs such as antibody-oligonucleotide conjugates and functionalized nanoparticles. broadpharm.comaatbio.com The bioorthogonal nature of the SPAAC reaction ensures that it can be performed under mild, aqueous conditions, preserving the function of sensitive biomolecules. interchim.frrsc.org The development of such multi-step, orthogonal systems is critical for building increasingly complex and functional materials for advanced diagnostics and therapeutics.
Analytical Methodologies for Conjugate Characterization
Spectroscopic Techniques for Quantification of Functionalization (e.g., UV-Vis, Fluorescence Spectroscopy)
Spectroscopic methods provide a relatively rapid and accessible way to quantify the extent of conjugation, often expressed as the degree of labeling (DOL). The DOL represents the average number of linker molecules attached to a single biomolecule. abberior.rocksrsc.org
UV-Vis Spectroscopy: This is a cornerstone technique for determining the DOL. rsc.org The principle relies on the distinct absorbance properties of the biomolecule and the attached DBCO group. Proteins, for example, typically show a maximum absorbance at a wavelength of 280 nm (A280) due to the presence of aromatic amino acids like tryptophan and tyrosine. The DBCO moiety, on the other hand, has a characteristic strong absorbance peak around 309 nm. interchim.fraatbio.comigem.org
To calculate the DOL, the absorbance of the purified conjugate solution is measured at both 280 nm and 309 nm. thermofisher.comthermofisher.com A key consideration is that the DBCO linker itself contributes to the absorbance at 280 nm, requiring a correction factor for an accurate protein concentration determination. aatbio.combroadpharm.com The molar concentrations of the protein and the DBCO linker are calculated using the Beer-Lambert law. The molar extinction coefficient (ε) for the DBCO group is approximately 12,000 M⁻¹cm⁻¹. aatbio.comthermofisher.com
The degree of labeling is then calculated with the following equation: DOL = (Molarity of DBCO) / (Molarity of Biomolecule) interchim.fr
Fluorescence Spectroscopy: While the DBCO group itself is not fluorescent, it serves as a reactive handle for attaching fluorescent probes. abpbiosciences.comjenabioscience.com In a common workflow, a biomolecule is first labeled with Sulfo DBCO-PEG3-NHS ester. Subsequently, an azide-modified fluorescent dye is "clicked" onto the DBCO group. biotium.comlumiprobe.comlumiprobe.com This two-step process allows for the highly sensitive detection and quantification of the labeled biomolecule through fluorescence spectroscopy. The concentration can be determined by comparing the fluorescence intensity of the conjugate to a standard curve prepared from known concentrations of the free fluorophore.
Chromatographic Methods for Conjugate Purification and Analysis (e.g., HPLC, SEC)
Chromatographic techniques are essential for both the purification of the final conjugate from unreacted components and for the analysis of the product's purity and heterogeneity. lumiprobe.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful analytical tool that separates molecules based on differences in hydrophobicity. researchgate.net The attachment of the this compound linker increases the hydrophobicity of a biomolecule, leading to a longer retention time on an RP-HPLC column compared to its unlabeled counterpart. This allows for clear separation and quantification of the unlabeled biomolecule, the desired conjugate, and any excess reagents. cellmosaic.com Furthermore, RP-HPLC can often resolve species with different degrees of labeling (e.g., DOL 1, 2, 3, etc.), providing valuable information on the distribution of the final product. researchgate.net
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic volume) and is a primary method for purification. researchgate.net After the conjugation reaction, the mixture contains the large, high-molecular-weight biomolecule-linker conjugate and the much smaller, low-molecular-weight excess this compound. SEC effectively separates these components, yielding a purified conjugate. researchgate.netnih.gov It is also a critical tool for assessing the presence of aggregates, which are high-molecular-weight species that can sometimes form during the conjugation and purification process. nih.govmdpi.com
Interactive Table: Chromatographic Methods for Conjugate Characterization
| Method | Separation Principle | Primary Role in Workflow | Information Gained |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Analysis | Purity assessment, resolution of species with different degrees of labeling. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Purification & Analysis | Removal of excess unreacted linker, quantification of monomer and aggregates. |
Mass Spectrometry-Based Approaches for Conjugate Identification and Stoichiometry Determination
Mass spectrometry (MS) offers unparalleled precision for conjugate characterization, providing definitive identification and stoichiometry. tandfonline.commdpi.com
Peptide Mapping: For large and complex biomolecules, a "bottom-up" approach known as peptide mapping is often employed. thermofisher.comrapidnovor.comsepscience.comemerypharma.com In this workflow, the conjugate is enzymatically digested into smaller peptides using a protease like trypsin. emerypharma.com These peptide fragments are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). chromatographyonline.comrsc.org This powerful technique can pinpoint the exact amino acid residues (typically lysines for an NHS ester reaction) that have been modified with the linker, providing site-specific information and a detailed structural confirmation of the conjugate. thermofisher.comrepligen.com
Bioassays for Functional Activity Assessment of Labeled Biomolecules
A critical aspect of characterization is to confirm that the biomolecule retains its biological function after conjugation. nih.govcriver.com The chemical modification, particularly of lysine (B10760008) residues, could potentially alter the protein's conformation and interfere with its activity. The choice of bioassay is entirely dependent on the function of the biomolecule being labeled. promega.capromega.de
For instance, if an antibody is labeled, its ability to bind to its specific antigen is a key functional parameter. researchgate.net An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method used to assess this. creative-biolabs.comresearchgate.netcreative-biolabs.comnih.gov In a typical ELISA setup, the target antigen is immobilized on a plate, and the binding of the labeled antibody is compared to that of the unmodified antibody. researchgate.netresearchgate.net A significant reduction in binding affinity for the conjugate would indicate that the labeling process has compromised the antibody's function. researchgate.net Other functional assays for antibodies might include cell-based assays to measure antibody-dependent cellular cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP). nih.govcriver.comnjbio.com If an enzyme were labeled, its catalytic activity would be measured by monitoring the rate of conversion of its substrate to product.
Future Directions and Emerging Research Avenues
Development of Next-Generation Strained Alkynes and NHS Esters for Enhanced Performance
The core of Sulfo DBCO-PEG3-NHS ester's utility lies in its two reactive ends: the strained alkyne (DBCO) and the amine-reactive NHS ester. Future research is intensely focused on enhancing the performance of both components.
Strained Alkynes: The goal is to develop novel cyclooctynes that offer a better balance between high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) and stability. While DBCO is widely used, its lipophilic nature can lead to non-specific binding and reduced water solubility. Research efforts are geared towards creating new strained alkynes with improved reaction kinetics and greater hydrophilicity. For instance, the introduction of electron-withdrawing groups or heteroatoms into the cyclooctyne (B158145) ring can dramatically increase reaction rates. The development of compounds like difluorinated cyclooctynes (DIFO) and bicyclo[6.1.0]nonyne (BCN) showcase this trend, offering alternatives to DBCO with different kinetic profiles. The ideal next-generation alkyne would exhibit faster reaction kinetics, minimizing incubation times and potential side reactions, while possessing enhanced stability and solubility in aqueous environments.
NHS Esters: The NHS ester, while a workhorse for amine conjugation, is susceptible to hydrolysis, especially at the neutral to alkaline pH required for the reaction. This instability necessitates the use of excess reagent and can complicate reaction control. Future developments aim to create more hydrolytically stable activated esters. Alternatives like tetrafluorophenyl (TFP) esters and sulphodichlorophenyl (SDP) esters have already shown improved stability, allowing for more controlled and efficient labeling. The integration of these more robust amine-reactive groups into a DBCO-PEG linker framework would represent a significant step forward, providing researchers with reagents that have a longer shelf-life in solution and allow for more precise control over the degree of labeling.
Table 1: Comparison of Strained Alkynes for SPAAC
| Alkyne | Relative Reactivity | Key Features |
|---|---|---|
| DBCO | Standard | Widely used, but can be sterically demanding and lipophilic. |
| BCN | Varies | Can exhibit different reactivity based on its endo/exo isomeric form. |
| DIFO | High | Increased reaction rate due to electron-withdrawing fluorine groups. |
Integration of this compound into Advanced Multivalent Systems
Multivalency, the simultaneous presentation of multiple binding sites, dramatically increases the avidity and specificity of interactions between molecules. This compound is an ideal building block for constructing complex, multivalent systems such as dendrimers, nanoparticles, and polymers.
The dual-reactive nature of the linker allows for a modular approach. For example, the NHS ester end can be used to attach the linker to a central scaffold, such as a dendrimer or a nanoparticle. The exposed DBCO groups can then be "clicked" with azide-modified targeting ligands, imaging agents, or therapeutic molecules. This strategy enables precise control over the architecture and functionality of the final construct.
Future research will focus on using this linker to create sophisticated drug delivery platforms. By conjugating multiple targeting ligands to a single nanoparticle, the specificity for cancer cells can be significantly enhanced, leading to more effective therapies with fewer off-target effects. The hydrophilic PEG and sulfo groups of the linker are particularly advantageous here, as they improve the biocompatibility and circulation time of these nanostructures. Researchers are exploring the creation of precisely defined multivalent systems to study how the density and spatial arrangement of ligands affect cell binding and signaling, a field where this linker is poised to make a significant impact.
Q & A
Mechanistic Basis for Conjugation with Primary Amines
Q: What is the molecular mechanism by which Sulfo DBCO-PEG3-NHS ester reacts with primary amines, and how does this influence experimental design? A: The NHS ester group reacts with primary amines (e.g., lysine ε-amino groups) via nucleophilic acyl substitution, forming stable amide bonds. The reaction occurs optimally at pH 7–9, where amines are deprotonated. The DBCO moiety enables subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) for orthogonal labeling. Researchers should buffer reactions in PBS or HEPES (pH 7.4–8.5) and avoid competing nucleophiles (e.g., Tris) during the initial conjugation step .
Optimal Reaction Conditions for Protein Labeling
Q: How do pH and buffer composition affect the efficiency of protein labeling with this compound? A: Reaction efficiency peaks at pH 8.0–8.5, where lysine residues are deprotonated. Use phosphate or carbonate buffers; avoid amine-containing buffers (e.g., Tris, glycine). For low-solubility proteins, add ≤10% DMSO to enhance reagent solubility. Typical molar ratios range from 5:1 to 20:1 (reagent:protein). Quench unreacted NHS esters with 50 mM Tris-HCl (pH 8.0) for 1 hour post-labeling .
Quantifying Labeling Efficiency
Q: What methodologies are recommended for quantifying the degree of labeling (DoL) after conjugation? A:
UV-Vis Spectroscopy : Measure absorbance of DBCO (λ ≈ 309 nm, ε ≈ 12,000 M⁻¹cm⁻¹) or conjugated fluorophores.
Mass Spectrometry : Compare unmodified vs. modified protein masses.
Fluorescence Quenching Assays : Use azide-functionalized quenchers for SPAAC validation.
Ensure controls (unmodified protein) account for background signals .
Mitigating Steric Hindrance in Large Biomolecules
Q: How can steric hindrance be minimized when labeling bulky proteins or antibodies? A: The PEG3 spacer provides flexibility, reducing steric constraints. For larger targets (e.g., IgG antibodies), use longer PEG spacers (e.g., PEG4–PEG12) or site-specific conjugation (e.g., engineered cysteine residues). Pre-incubate the reagent at 4°C for 30 minutes to enhance binding accessibility .
Solubility Challenges in Hydrophobic Systems
Q: How should researchers address solubility limitations of this compound in hydrophobic environments? A: While the sulfonate group enhances water solubility, for organic phases (e.g., lipid membranes), dissolve the reagent in anhydrous DMSO (≤5% final concentration). Vortex vigorously and centrifuge to remove precipitates. Confirm solubility with dynamic light scattering (DLS) for nanoparticle applications .
Stability and Storage Recommendations
Q: What are the critical storage conditions to maintain reagent stability, and how do deviations impact performance? A: Store desiccated at -20°C; avoid freeze-thaw cycles. Degradation occurs at >40°C or in humid environments, leading to NHS ester hydrolysis. Reconstituted solutions in PBS retain activity for ≤24 hours at 4°C. Conflicting reports on DMSO stock stability (7 days vs. 30 days at -20°C) suggest batch-specific validation .
Compatibility with Other Click Chemistry Reagents
Q: Can this compound be used alongside copper-catalyzed azide-alkyne cycloaddition (CuAAC) systems? A: Yes, due to SPAAC’s copper-free mechanism. However, ensure azide-containing molecules lack competing reactive groups (e.g., thiols). For multiplexed labeling, perform sequential reactions: NHS ester conjugation first, followed by SPAAC .
Troubleshooting Low Reaction Yields
Q: What experimental variables should be optimized if conjugation yields are suboptimal? A:
- Primary Amine Availability : Treat proteins with chaotropes (e.g., urea) to expose buried lysines.
- Reagent Purity : Confirm >95% purity via HPLC; hydrolyzed NHS esters reduce efficiency.
- Molar Ratio : Increase reagent:protein ratio to 20:1 for low-affinity targets.
- Reaction Time : Extend incubation to 2 hours at 4°C for temperature-sensitive proteins .
Multiplexed Labeling with Other NHS Esters
Q: How can this compound be integrated into multi-step labeling protocols with other NHS esters (e.g., fluorophores)? A: Prioritize conjugation based on reaction kinetics: this compound (slower, due to steric bulk) should be used first, followed by smaller NHS esters (e.g., Cy3-NHS). Alternatively, use orthogonal reactive groups (e.g., maleimide-thiol) for simultaneous labeling .
Resolving Contradictory Data in Labeling Efficiency
Q: How should researchers address discrepancies in reported labeling efficiencies across studies? A: Variables include:
- Protein Isoelectric Point : Acidic proteins (e.g., BSA) have fewer accessible lysines.
- Reagent Batch Variability : Validate each lot via MALDI-TOF.
- Buffer Ionic Strength : High salt (>150 mM NaCl) may reduce NHS ester reactivity.
Standardize protocols using reference proteins (e.g., lysozyme) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
